molecular formula C4H2BrClN2 B032469 5-Bromo-2-chloropyrimidine CAS No. 32779-36-5

5-Bromo-2-chloropyrimidine

Cat. No. B032469
CAS RN: 32779-36-5
M. Wt: 193.43 g/mol
InChI Key: XPGIBDJXEVAVTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

5-Bromo-2-chloropyrimidine and its derivatives are synthesized through various chemical routes, including halogen-mediated oxidative cyclization and nucleophilic substitution reactions. Tang et al. (2014) described the preparation of halogenated pyrimidines through bromine-mediated oxidative cyclization of aldehyde-derived hydrazones, showcasing the compound's utility as a synthetic intermediate for further diversification through palladium-catalyzed cross-couplings and Buchwald–Hartwig amination (Tang, Wang, Li, & Wang, 2014).

Molecular Structure Analysis

The molecular structure and vibrational wavenumbers of 5-bromo-2-chloropyrimidine derivatives have been studied using spectroscopic methods and computational analysis. Chandralekha et al. (2020) conducted spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, supported by density functional theory (DFT) calculations, to analyze the molecular geometry and electronic properties of 5-bromo-2-hydroxy pyrimidine, providing insights into its molecular electronic interactions and stability (Chandralekha, Hemamalini, Muthu, & Sevvanthi, 2020).

Chemical Reactions and Properties

5-Bromo-2-chloropyrimidine undergoes various chemical reactions, including regioselective displacement and nucleophilic substitution, leading to the synthesis of diverse pyrimidine derivatives. Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, highlighting the compound's reactivity and potential for creating substituted pyrimidines (Doulah, Eshtiagh-hosseini, Mirzaei, Nikpour, Fazlara, & Salimi, 2014).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, of 5-bromo-2-chloropyrimidine derivatives, are crucial for their handling and application in synthesis. While specific studies on these physical properties are scarce, the general stability and solubility in common organic solvents are inferred from synthetic procedures and reactivity profiles outlined in the literature.

Chemical Properties Analysis

The chemical properties of 5-bromo-2-chloropyrimidine, such as its reactivity with various nucleophiles, electrophiles, and its behavior under different chemical conditions, are well-documented. The compound's versatility as a halogenated pyrimidine allows for its engagement in cross-coupling reactions, highlighting its importance in constructing complex molecular architectures. Goodby et al. (1996) described the use of a related compound, 5-bromo-2-iodopyrimidine, in palladium-catalyzed cross-coupling reactions, underscoring the chemical utility of bromo-chloropyrimidines in synthesizing substituted pyrimidine compounds (Goodby, Hird, Lewis, & Toyne, 1996).

Scientific Research Applications

  • Cell Cycle Profiling

    A protocol using 5-bromo-2′-deoxyuridine, a derivative of 5-Bromo-2-chloropyrimidine, is optimized for detecting DNA synthesis in cells. This aids in reliable cell cycle profiling with minimal impact on cellular structures (Ligasová et al., 2017).

  • Synthesis of Metal-Complexing Molecular Rods

    The compound is used in the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, which are essential in preparing metal-complexing molecular rods (Schwab et al., 2002).

  • Cancer Therapy

    Novel bromo-pyrimidine analogs, related to 5-Bromo-2-chloropyrimidine, show potent inhibitory activity against Bcr/Abl kinase, suggesting potential as an alternative therapy for various cancers (Munikrishnappa et al., 2016).

  • Crystallography and Chemistry

    The compound is involved in regioselective displacement reactions and crystallizes in the monoclinic crystal system (Doulah et al., 2014).

  • Electronic and Molecular Properties

    Studies show that pyrimidine derivatives, including bromo derivatives like 5-Bromo-2-chloropyrimidine, exhibit intense anion currents and significant electron attachment, with implications in molecular electronics (Modelli et al., 2011).

  • Pharmaceutical Applications

    Derivatives of 5-Bromo-2-chloropyrimidine, such as 5-bromo-2-hydroxy pyrimidine, show potential in pharmaceutical applications due to their molecular properties and charge transfer characteristics (Chandralekha et al., 2020).

  • Antibacterial and Antifungal Activities

    Some derivatives of 5-Bromo-2-chloropyrimidine exhibit significant antibacterial and antifungal activity, highlighting its potential in developing new antimicrobial agents (Ranganatha et al., 2018).

Safety And Hazards

5-Bromo-2-chloropyrimidine causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

As a pharmaceutical intermediate, 5-Bromo-2-chloropyrimidine has potential applications in the synthesis of various pharmaceutical goods . Its use in cross-coupling reactions also suggests potential applications in the synthesis of complex organic molecules .

properties

IUPAC Name

5-bromo-2-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrClN2/c5-3-1-7-4(6)8-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPGIBDJXEVAVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrClN2
Record name 5-bromo-2-chloropyrimidine
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50345731
Record name 5-Bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-chloropyrimidine

CAS RN

32779-36-5
Record name 5-Bromo-2-chloropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50345731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-2-chloropyrimidine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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